molecular formula C20H16FN3O3S B2987362 N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1211765-98-8

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2987362
CAS No.: 1211765-98-8
M. Wt: 397.42
InChI Key: ZTBNOMGSUQLRTA-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a thiazole ring substituted with a 4-fluorophenyl group, an ethyl linker, and a benzo[d]oxazol-2-one moiety via an acetamide bridge. The 4-fluorophenyl group enhances metabolic stability and lipophilicity, while the benzo[d]oxazol-2-one moiety may contribute to hydrogen bonding or π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c21-14-7-5-13(6-8-14)19-23-15(12-28-19)9-10-22-18(25)11-24-16-3-1-2-4-17(16)27-20(24)26/h1-8,12H,9-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBNOMGSUQLRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a 4-fluoroaniline, the thiazole ring can be formed through a cyclization reaction with α-haloketones under basic conditions.

    Attachment of the Ethyl Linker: The thiazole derivative is then reacted with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Formation of the Benzoxazole Moiety: The benzoxazole ring is synthesized from 2-aminophenol and a carboxylic acid derivative through a cyclization reaction.

    Final Coupling: The thiazole and benzoxazole intermediates are coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution on the fluorophenyl group could introduce various functional groups depending on the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazole and benzoxazole derivatives in various chemical reactions.

Biology

Biologically, N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and benzoxazole rings may facilitate binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Modifications

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents/Features Molecular Weight (g/mol) Notable Properties/Activities Reference ID
Target Compound 4-Fluorophenyl-thiazole, benzo[d]oxazol-2-one, ethyl-acetamide linker ~413.43 Hypothesized kinase inhibition; enhanced metabolic stability due to fluorine substitution
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole, 4-fluorophenyl, acetamide ~316.34 Antimicrobial activity; structural simplicity but lower solubility
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole, acetamide ~301.17 Antibacterial activity; halogenated substituents enhance halogen bonding
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide Benzo[d]oxazol-2-one, propanamide ~206.19 Moderate enzyme inhibition (18% conversion rate in assays)
2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide Phenyl-thiazole, thiophen-methyl, acetamide ~331.45 Dual heterocyclic system; potential CNS activity

Pharmacological and Physicochemical Properties

  • Binding Interactions : The thiazole ring and benzo[d]oxazol-2-one may mimic natural ligands in enzyme pockets, as seen in coumarin-based therapeutics () .

Biological Activity

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

PropertyValue
IUPAC Name N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Molecular Formula C16H15FN2O2S
Molecular Weight 314.37 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-fluoroaniline and various thiazole and oxobenzoxazole derivatives. Key steps include:

  • Formation of Thiazole Ring : Reacting 4-fluoroaniline with α-bromoacetophenone in the presence of potassium carbonate.
  • Ethylation : Ethylating the thiazole derivative using ethyl bromide and sodium hydride.
  • Coupling Reaction : Final coupling with 2-oxobenzo[d]oxazole using coupling reagents like DCC to yield the target compound.

Antimicrobial Properties

Research indicates that derivatives of thiazole, including the target compound, exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 7.8 µg/mL to 62.5 µg/mL . The presence of the fluorophenyl group enhances this activity, making it a potential candidate for developing new antibiotics.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2). The mechanism involves the inhibition of specific enzymes linked to cancer cell proliferation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, certain thiazole derivatives showed potent AChE inhibition with IC50 values as low as 25.5 µg/mL, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The thiazole ring is crucial for binding to enzyme active sites, disrupting their function and leading to cellular apoptosis in cancer cells.
  • Antimicrobial Action : The compound's structure allows it to penetrate bacterial membranes effectively, inhibiting essential metabolic processes.

Case Studies

  • Study on Anticancer Activity : A recent study highlighted the anticancer effects of a similar compound against various cancer cell lines, showing significant cytotoxicity and highlighting the potential for further development as an anticancer agent .
  • Antimicrobial Efficacy : Another research effort demonstrated that derivatives containing the thiazole moiety exhibited enhanced antimicrobial properties compared to standard antibiotics, suggesting a promising avenue for new drug development .

Q & A

Basic: What are the key synthetic strategies for constructing the thiazole and benzo[d]oxazolone moieties in this compound?

Answer:
The thiazole ring can be synthesized via cyclocondensation of α-haloketones with thiourea derivatives, as described for similar thiazole-based acetamides . For the benzo[d]oxazolone moiety, a common approach involves cyclization of 2-aminophenol derivatives with carbonylating agents (e.g., phosgene analogs) . The final coupling of these fragments typically employs carbodiimide-mediated amide bond formation (e.g., EDC/HOBt), as observed in analogous acetamide syntheses .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

  • NMR (¹H/¹³C): Essential for confirming regiochemistry of the thiazole and benzo[d]oxazolone groups. Distinct aromatic proton environments (e.g., fluorophenyl vs. oxazolone) resolve substitution patterns .
  • X-ray Crystallography: Critical for absolute configuration determination, particularly to assess dihedral angles between the thiazole and oxazolone planes, which influence electronic properties .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for verifying acetamide linkage integrity .

Advanced: How can researchers address low yields in the coupling of thiazole-ethyl and benzo[d]oxazolone-acetamide fragments?

Answer:

  • Optimize Coupling Agents: Replace standard EDC with DMT-MM for sterically hindered amines, as shown in quinazolinone-acetamide syntheses .
  • Solvent Screening: Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates. Evidence from thiazole-acetamide syntheses suggests adding 10% LiCl to DMF improves reaction homogeneity .
  • Microwave-Assisted Synthesis: Reduces reaction time and improves yields by 15–20% in analogous multi-step couplings .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

  • Validate Target Binding: Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure direct binding affinity, addressing discrepancies in docking studies .
  • Metabolite Screening: LC-MS/MS can identify off-target metabolites that may explain unexpected in vivo activity, as observed in thiazole derivative studies .
  • Synchrotron-Based Crystallography: Resolve protein-ligand interactions at atomic resolution to confirm or refute computational models .

Basic: What are the potential biological targets suggested by the compound’s structural analogs?

Answer:

  • Kinase Inhibition: The thiazole moiety is associated with ATP-competitive kinase binding (e.g., EGFR), while the benzo[d]oxazolone group may enhance selectivity via π-stacking interactions .
  • Antimicrobial Activity: Thiazole-ethyl acetamides exhibit Gram-positive bacterial inhibition by targeting cell wall synthesis enzymes .
  • Neuroinflammation Modulation: Quinazolinone analogs show COX-2 inhibition, suggesting potential for CNS-targeted anti-inflammatory applications .

Advanced: What strategies can improve the compound’s pharmacokinetic properties?

Answer:

  • LogP Optimization: Introduce hydrophilic substituents (e.g., -OH or -SO3H) on the fluorophenyl ring to balance hydrophobicity, as demonstrated in quinazolinone derivatives with enhanced bioavailability .
  • Prodrug Design: Mask the acetamide carbonyl as a tert-butyl carbamate to improve oral absorption, a strategy validated in thiazole-based prodrugs .
  • CYP450 Profiling: Use liver microsome assays to identify metabolic hotspots (e.g., oxazolone ring oxidation) for targeted deuteration to prolong half-life .

Basic: How to assess the compound’s stability under physiological conditions?

Answer:

  • pH Stability Studies: Incubate in buffers (pH 1–9) and monitor degradation via HPLC. The oxazolone ring is prone to hydrolysis at pH > 8, requiring formulation adjustments .
  • Light Exposure Tests: UV-vis spectroscopy tracks photodegradation of the thiazole fluorophenyl group, which may require amber glass storage .

Advanced: What experimental designs can elucidate structure-activity relationships (SAR) for this compound?

Answer:

  • Fragment-Based SAR: Synthesize analogs with systematic substitutions (e.g., replacing 4-fluorophenyl with chloro or methoxy groups) and correlate with bioactivity data .
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields, guided by crystallographic data from related acetamides .
  • Alanine Scanning Mutagenesis: For protein targets, identify key residues interacting with the thiazole-ethyl chain to refine SAR .

Advanced: How to address conflicting cytotoxicity data across different cell lines?

Answer:

  • Mechanistic Profiling: Combine RNA-seq and proteomics to identify cell line-specific pathway activation (e.g., apoptosis vs. autophagy) .
  • Redox Potential Assays: Measure intracellular ROS levels, as thiazole derivatives may exhibit context-dependent pro-oxidant effects .
  • 3D Tumor Spheroid Models: Recapitulate in vivo heterogeneity, resolving discrepancies observed in monolayer cultures .

Basic: What are the recommended handling and storage protocols?

Answer:

  • Storage: -20°C under argon, as the acetamide group is hygroscopic and prone to hydrolysis .
  • Safety Protocols: Use gloveboxes for weighing (dust control) and avoid prolonged skin contact, as thiazole derivatives may sensitize mucous membranes .

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